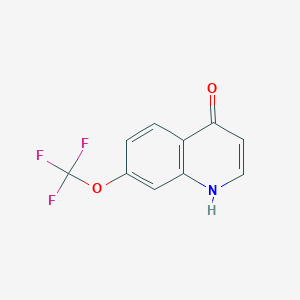

7-(Trifluoromethoxy)quinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULSFKAITWRAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670909 | |

| Record name | 7-(Trifluoromethoxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53985-75-4 | |

| Record name | 7-(Trifluoromethoxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethoxy)quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 7-(Trifluoromethoxy)quinolin-4-ol

An In-Depth Technical Guide to the Synthesis of 7-(Trifluoromethoxy)quinolin-4-ol

In the landscape of modern synthetic chemistry, this compound emerges as a highly valuable heterocyclic building block. Its quinoline core is a privileged scaffold found in a multitude of biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1][2] The strategic placement of a trifluoromethoxy (-OCF₃) group at the 7-position significantly enhances its utility. This electron-withdrawing group is known to improve critical pharmacological parameters such as metabolic stability, lipophilicity, and cell membrane permeability, making it a desirable feature in drug design.[3] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Gould-Jacobs reaction, and is intended for researchers and professionals in organic synthesis and drug development.

Synthetic Strategy: The Gould-Jacobs Reaction

The most robust and widely adopted method for constructing the 4-hydroxyquinoline (or quinolin-4-one) scaffold from aniline precursors is the Gould-Jacobs reaction.[2][4] First reported in 1939, this powerful thermal cyclization method offers a reliable pathway to the target molecule.[1][5] The synthesis proceeds through a logical sequence of four distinct transformations:

-

Condensation: An initial reaction between 3-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM) forms a key vinylogous amide intermediate.

-

Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate forges the quinoline ring.

-

Saponification: The resulting ester is hydrolyzed to a carboxylic acid under basic conditions.

-

Decarboxylation: The final product is obtained by heating the carboxylic acid to induce the loss of carbon dioxide.

This classical approach, while requiring high temperatures, is highly effective and can be performed on a large scale.[4]

Reaction Mechanism and Causality

Understanding the mechanism of the Gould-Jacobs reaction is crucial for optimizing conditions and troubleshooting.

-

Condensation: The synthesis begins with a nucleophilic attack from the nitrogen atom of 3-(trifluoromethoxy)aniline onto the electrophilic carbon of the ethoxy group in DEEM. This is followed by the elimination of ethanol to yield the stable intermediate, diethyl 2-((3-(trifluoromethoxy)phenyl)amino)maleate.[1][2]

-

Thermal Cyclization: This is the key bond-forming step and demands significant thermal energy (>250 °C).[2] The intermediate undergoes a 6-electron electrocyclization, where the aniline ring attacks the ester carbonyl.[1] This intramolecular reaction is typically performed in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures safely and efficiently.[4][6] The cyclization results in the formation of ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate. This product exists in a tautomeric equilibrium with its 4-oxo form.[2]

-

Saponification: The ethyl ester is readily hydrolyzed to the corresponding carboxylate salt by treatment with an aqueous base like sodium hydroxide. Subsequent acidification protonates the carboxylate to yield 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylic acid.[2]

-

Decarboxylation: The final step involves heating the carboxylic acid intermediate, often in the same high-boiling solvent, to a temperature sufficient to drive the elimination of CO₂.[6] This process yields the target molecule, this compound.

The overall synthetic pathway is visualized below.

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful isolation and characterization of the intermediates at each stage confirm the viability of the preceding step before committing resources to the next.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |

| 3-(Trifluoromethoxy)aniline | 177.12 | 1535-64-4 | Starting material. |

| Diethyl ethoxymethylenemalonate | 216.23 | 87-13-8 | Reagent. Ensure purity.[7] |

| Dowtherm A | ~166.2 | 8004-13-5 | High-boiling solvent (eutectic mixture of diphenyl ether and biphenyl). |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | For saponification. |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For neutralization/acidification. |

| Hexane | 86.18 | 110-54-3 | For washing/precipitation. |

Step 1: Condensation to form Diethyl 2-((3-(trifluoromethoxy)phenyl)amino)maleate

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Reaction: Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.

-

Workup: After cooling to room temperature, the resulting viscous oil or solid is the crude intermediate. This product is often of sufficient purity to be carried directly into the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate

-

Setup: In a flask suitable for high-temperature reactions (e.g., a three-neck flask with a mechanical stirrer, reflux condenser, and thermometer), add the crude intermediate from Step 1 to a high-boiling solvent like Dowtherm A (approx. 5-10 mL per gram of intermediate).

-

Reaction: Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes.[6] The cyclized product will begin to precipitate from the hot solution.

-

Isolation: Allow the mixture to cool to below 100 °C, then add hexane to dilute the Dowtherm A and facilitate filtration.[6] Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the solvent. The resulting solid is ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate. A typical yield for this step is around 90%.[6]

Step 3: Saponification to 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylic acid

-

Setup: Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide (approx. 10 eq).

-

Reaction: Heat the mixture to reflux (around 100 °C) with stirring until the solid has completely dissolved, indicating the completion of hydrolysis (typically 1-2 hours).

-

Isolation: Cool the resulting clear solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Decarboxylation to this compound

-

Setup: Suspend the dried carboxylic acid from Step 3 in Dowtherm A in a high-temperature reaction flask.

-

Reaction: Heat the mixture with stirring to 250-260 °C. The evolution of carbon dioxide gas will be observed. Maintain the temperature until gas evolution ceases completely (typically 1-2 hours).[6]

-

Isolation: Cool the reaction mixture. The final product should precipitate. Add hexane to dilute the solvent, collect the solid by vacuum filtration, and wash thoroughly with hexane. Dry the product under vacuum to yield this compound.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis protocol.

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful execution and monitoring. The high temperatures required for cyclization and decarboxylation are a critical parameter; insufficient heat will lead to incomplete reactions, while excessive temperatures or prolonged reaction times can cause product degradation.[8] The precipitation of the product from the high-boiling solvent at Steps 2 and 4 serves as a physical confirmation of a successful reaction and simplifies isolation. Characterization of the intermediates (e.g., by NMR, IR, or melting point) after steps 2 and 3 is highly recommended to validate the process before proceeding.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

- Larock, R. C. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

-

ResearchGate. Synthesis of Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

-

Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]

-

Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

-

Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

ResearchGate. Cyclization of vinylogous amide 5. The bold numbers are highlight the best conditions observed in the optimization reactions. [Link]

-

PubMed. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. [Link]

-

ResearchGate. Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. [Link]

-

PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link]

-

PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

SciSpace. Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N‐Boc-Protected 6. [Link]

-

Mol-Instincts. Preparation of isopropyl 2-[[[4-(trifluoromethoxy)phenyl]amino]thio]benzoate. [Link]

-

NIH. Formal (4+1)-Cyclization of Ammonium Ylides with Vinylogous para-Quinone Methides. [Link]

- Google Patents.

-

IRIS-AperTO. Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N-Boc-Protected 6-Alkynyl-3,4-dihydro-2H-pyridines. [Link]

- Google Patents.

-

Organic Syntheses. diethyl aminomalonate hydrochloride. [Link]

-

NIH. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]

- Google Patents.

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ablelab.eu [ablelab.eu]

An In-depth Technical Guide to the Physicochemical Characterization of 7-(Trifluoromethoxy)quinolin-4-ol

Abstract

7-(Trifluoromethoxy)quinolin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a well-established pharmacophore, while the 7-(trifluoromethoxy) substitution is anticipated to confer advantageous properties such as enhanced metabolic stability and lipophilicity.[1] This guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of this compound. Recognizing the limited publicly available data for this specific molecule, we present detailed, field-proven protocols for the determination of its acid dissociation constant (pKa), lipophilicity (logP/logD), aqueous solubility, and melting point. This document is intended to serve as a practical manual for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, ensuring a robust and reproducible physicochemical profiling workflow.

Introduction and Molecular Overview

The quinoline ring system is a foundational motif in numerous therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a key strategy in modern drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] The -OCF3 group, in particular, can significantly influence lipophilicity, membrane permeability, and metabolic stability, making this compound a promising scaffold for further synthetic elaboration.[1]

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery, as these parameters profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This guide outlines the essential experimental procedures to build a comprehensive physicochemical datasheet for this compound.

Molecular Structure:

Table 1: General Information for this compound

| Property | Value | Source |

| CAS Number | 53985-75-4 | [4][5] |

| Molecular Formula | C10H6F3NO2 | [4][5][6] |

| Molecular Weight | 229.16 g/mol | [4][5] |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC=CC2=O | [6] |

| Purity | ≥98% (Commercially available) | [4] |

| Storage | Room temperature, sealed in a dry environment | [4][5] |

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH.[7][8] This, in turn, affects its solubility, permeability across biological membranes, and binding to its target protein.[2][3][7] For this compound, the acidic proton of the 4-hydroxyl group and the potential for protonation of the quinoline nitrogen make pKa determination essential. Potentiometric titration is the gold-standard method for its accuracy and reliability.[9][10][11]

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of pKa values by monitoring pH changes upon the incremental addition of a titrant.[9][12]

Materials and Equipment:

-

This compound

-

Calibrated pH meter and electrode

-

Potentiometer/Autotitrator

-

Magnetic stirrer and stir bar

-

Reaction vessel (beaker)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)

-

Deionized water

-

Nitrogen gas supply

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]

-

Sample Preparation:

-

Accurately weigh and dissolve a sufficient amount of this compound in a suitable solvent to prepare a 1 mM sample solution. A co-solvent may be necessary for sparingly soluble compounds.

-

Transfer 20 mL of the 1 mM sample solution into the reaction vessel.

-

Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[9]

-

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[9]

-

Titration:

-

Place the reaction vessel on the magnetic stirrer and immerse the pH electrode in the solution.

-

Acidify the solution to a starting pH of approximately 1.8-2.0 by adding 0.1 M HCl.[12]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Continuously monitor and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.[12]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The inflection point(s) of the sigmoid curve correspond to the equivalence point(s). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[10]

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak(s) of the derivative plot indicate the equivalence point(s).

-

-

Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[9] Calculate the average pKa and standard deviation.

Determination of Lipophilicity (logP/logD)

Lipophilicity is a key determinant of a drug's ADME properties, including its ability to cross cell membranes and its distribution in the body.[13] The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a lipid and an aqueous phase, typically n-octanol and water. LogP is the logarithm of the partition coefficient for the neutral form of the molecule, while logD is the logarithm of the distribution coefficient at a specific pH, accounting for all ionic species.[14][15] The shake-flask method is the traditional and most reliable technique for determining logP and logD.[15][16]

Experimental Protocol: Shake-Flask Method for logD at pH 7.4

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (logD) at a physiologically relevant pH of 7.4.[16][17]

Materials and Equipment:

-

This compound

-

n-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Phase Pre-saturation:

-

Sample Preparation:

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

-

Add a small aliquot of the compound's stock solution to the vial. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake it for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[18]

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers. This is crucial to avoid cross-contamination.[16]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) layers.

-

Prepare appropriate dilutions of each aliquot for analysis.

-

Quantify the concentration of the compound in each phase using a validated analytical method such as HPLC-UV or LC-MS.

-

-

Calculation of logD:

-

The distribution coefficient (D) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase: D = [Concentration]octanol / [Concentration]aqueous

-

The logD is the base-10 logarithm of the distribution coefficient: logD = log10(D)

-

-

Replication: Perform the experiment in triplicate to ensure the precision of the measurement.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's dissolution, absorption, and overall bioavailability.[19][20] Poorly soluble compounds often exhibit low and variable oral absorption, posing significant challenges for formulation development.[4][21][22] The thermodynamic solubility assay is considered the most definitive method as it measures the solubility of a compound at equilibrium.[18][23][24]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the maximum concentration of a compound that can be dissolved in an aqueous buffer at equilibrium.

Materials and Equipment:

-

This compound (solid form)

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Thermomixer or shaking incubator

-

Filtration device (e.g., 0.45 µm syringe filters or filter plates)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated balance

Step-by-Step Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[23]

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator or thermomixer.

-

Incubate the samples for an extended period (typically 24-72 hours) at a controlled temperature (e.g., 25°C or 37°C) with constant agitation to allow the system to reach thermodynamic equilibrium.[23]

-

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand to let the solid settle.

-

Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Data Reporting:

-

The solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or µM.

-

-

Replication: The experiment should be performed in at least duplicate to ensure the results are reliable.[24]

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property that provides an indication of a compound's purity; pure crystalline compounds typically have a sharp melting point range of 1-2°C.[26] The capillary method is the standard technique for melting point determination.[27][28]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the manual or automated determination of the melting point range using a capillary tube.

Materials and Equipment:

-

This compound (dry, powdered solid)

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

Step-by-Step Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powdered form.

-

Load the sample into the open end of a capillary tube by tapping the tube into the powder.[29][30]

-

Compact the sample at the bottom of the sealed end of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[29][30]

-

-

Apparatus Setup:

-

Melting Point Determination:

-

If the approximate melting point is unknown, perform a rapid preliminary heating (e.g., 10-20°C per minute) to get a rough estimate.[26]

-

For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Begin heating at a slow, controlled rate (1-2°C per minute) near the expected melting point.[26]

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[26][29]

-

Record the temperature at which the entire sample has completely melted into a clear liquid.[29]

-

The recorded melting point is reported as a range from the onset temperature to the completion temperature.

-

-

Replication: Perform the measurement at least twice with fresh samples to verify the result.[29]

Structural and Spectral Properties

While this guide focuses on physicochemical properties, structural confirmation is a prerequisite for any such characterization. Standard spectroscopic techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule. 2D NMR experiments like COSY, HSQC, and HMBC are used for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms in the quinoline ring and the position of the trifluoromethoxy group.[31][32][33]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which confirms its elemental composition (C10H6F3NO2).[31]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, C=O and C=C stretching of the quinolinone tautomer, and the C-F and C-O stretches of the trifluoromethoxy group.[31]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) may not be widely available, general guidelines for handling quinoline derivatives and fluorinated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound that are to be determined using the protocols outlined in this guide.

Table 2: Physicochemical Data for this compound

| Parameter | Method | Expected Value/Range |

| pKa | Potentiometric Titration | To Be Determined Experimentally |

| logD (pH 7.4) | Shake-Flask Method | To Be Determined Experimentally |

| Aqueous Solubility (pH 7.4) | Thermodynamic (Equilibrium) Assay | To Be Determined Experimentally |

| Melting Point (°C) | Capillary Method | To Be Determined Experimentally |

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

- Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1375–1384.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of South Alabama. (2012, August 16). Melting Point Determination. Retrieved from [Link]

- Špirtović-Halilović, S., & Završnik, D. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Faculty of Pharmacy of Ankara University, 41(1), 1-16.

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Taylor & Francis. (n.d.). LogP – Knowledge and References. Retrieved from [Link]

- Stoicescu, C., & Arsene, A. L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 375-381.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(9), 1345.

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 289–296.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554.

-

E-Molecules. (n.d.). This compound. Retrieved from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

- Rosés, M., Ràfols, C., Bosch, E., & Fuguet, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-8.

- Georgescu, E., Nicolescu, A., Georgescu, F., Shova, S., Teodorescu, F., Macsim, A. M., & Deleanu, C. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 26(11), 3225.

- Lalevée, J., & Telitel, S. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. Retrieved from [Link]

- Martínez, M. N., & Mendiola, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5786.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. What is pKa and how is it used in drug development? [pion-inc.com]

- 8. drughunter.com [drughunter.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. enamine.net [enamine.net]

- 19. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. ascendiacdmo.com [ascendiacdmo.com]

- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. | Semantic Scholar [semanticscholar.org]

- 23. In-vitro Thermodynamic Solubility [protocols.io]

- 24. evotec.com [evotec.com]

- 25. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 26. southalabama.edu [southalabama.edu]

- 27. westlab.com [westlab.com]

- 28. thinksrs.com [thinksrs.com]

- 29. jk-sci.com [jk-sci.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. mdpi.com [mdpi.com]

- 32. benchchem.com [benchchem.com]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-(Trifluoromethoxy)quinolin-4-ol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a framework that has consistently yielded compounds with significant therapeutic value. Its presence in a wide array of pharmaceuticals, from antimalarials to anticancer agents, underscores its versatility. The strategic functionalization of this scaffold is a cornerstone of modern drug design. This guide focuses on a particularly promising derivative: 7-(Trifluoromethoxy)quinolin-4-ol.

Identified by the CAS Number 53985-75-4 , this compound merges the established biological relevance of the quinolin-4-ol core with the unique physicochemical properties of the trifluoromethoxy (-OCF₃) group.[1] This substituent is increasingly favored in drug development for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[2] This guide will provide a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature, and its core structure consists of a fused benzene and pyridine ring system, with a hydroxyl group at the 4-position and a trifluoromethoxy group at the 7-position.

Chemical Structure:

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. The trifluoromethoxy group significantly influences these properties, particularly its lipophilicity, which is a crucial factor in drug design.[2]

| Property | Value | Source |

| CAS Number | 53985-75-4 | [1] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |

| Molecular Weight | 229.16 g/mol | [1] |

| Appearance | Solid | Inferred from supplier data |

| Storage | Room temperature | [1] |

Synthesis of this compound

While specific, peer-reviewed synthesis routes for this compound are not extensively documented, a plausible and efficient method can be derived from established named reactions for quinoline synthesis, most notably the Gould-Jacobs reaction .[3][4][5] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.[3][5]

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture, with stirring, at 100-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture, containing the intermediate diethyl 2-((3-(trifluoromethoxy)phenylamino)methylene)malonate, is typically used directly in the next step without purification.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[4]

-

Heat the mixture to a high temperature (typically 240-260°C) and maintain this temperature for 30-60 minutes to induce cyclization.[5]

-

After cooling, the cyclized product, ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate, may precipitate and can be collected by filtration.

Step 3 & 4: Saponification and Decarboxylation

-

The ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

The mixture is heated to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid (saponification).

-

The solution is then carefully acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The isolated carboxylic acid is then heated at or above its melting point until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

-

The resulting solid is the final product, this compound, which can be further purified by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group imparts several advantageous properties that are highly sought after in drug design:[2]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.[2]

-

Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross biological membranes and reach its target site.[2]

-

Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the basicity of the quinoline nitrogen, which can be fine-tuned to optimize drug-receptor interactions.

Drawing parallels with the closely related 7-(trifluoromethyl)quinoline scaffold, which has been extensively used in the development of antimalarial and anticancer agents, this compound is a promising starting material for the synthesis of compounds targeting a range of diseases.[6][7] Its classification as a "Protein Degrader Building Block" by some suppliers suggests its utility in the burgeoning field of targeted protein degradation, a novel therapeutic modality with the potential to address previously "undruggable" targets.[1]

The 4-hydroxyl group of the quinoline ring serves as a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to explore structure-activity relationships and optimize biological activity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound represents a confluence of a privileged heterocyclic scaffold and a functionally advantageous substituent. Its unique combination of a quinolin-4-ol core and a trifluoromethoxy group makes it a highly valuable building block for the synthesis of novel small molecules with therapeutic potential. As our understanding of the nuanced roles of fluorine in medicinal chemistry continues to grow, compounds like this compound are poised to play an increasingly important role in the discovery and development of innovative medicines. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this promising chemical entity.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Majer, P., & Sławiński, J. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3196. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]

-

Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives. [Link]

-

Al-Shakliah, N. S., & Al-Ghorbani, M. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Current organic synthesis, 16(2), 200–213. [Link]

-

LookChem. (n.d.). 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL Safety Data Sheets(SDS). [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

ACS Publications. (2012). Applications of Fluorine in Medicinal Chemistry. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

-

Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & medicinal chemistry, 13(20), 5759–5765. [Link]

-

St. John's Scientific. (n.d.). This compound, min 98%, 1 gram. [Link]

- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

The Quinolin-4-ol Core: A Journey from Serendipitous Discovery to Precision Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, underpinning the development of drugs for a wide array of human ailments.[1][2] Within this versatile family, derivatives of quinolin-4-ol (or its tautomeric form, quinolin-4-one) have carved out a particularly significant niche, evolving from an accidental discovery into a cornerstone of antibacterial therapy and a promising framework for novel anticancer and antiviral agents.[3][4] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinolin-4-ol derivatives, offering in-depth technical insights for professionals engaged in drug discovery and development.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of quinolin-4-ol derivatives as therapeutic agents begins not with a targeted design, but with a fortuitous observation in the 1960s. During the synthesis of the antimalarial drug chloroquine, a quinoline derivative, an unexpected by-product was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[5] This compound was subsequently modified to create nalidixic acid, a 1,8-naphthyridine derivative, which, though not a true quinolone, is considered the progenitor of this class of antibiotics.[6][7] Introduced in 1962, nalidixic acid exhibited modest activity, primarily against Gram-negative bacteria, and found its application in the treatment of urinary tract infections.[6][7] This discovery marked a pivotal moment, sparking decades of research into the therapeutic potential of the quinolone scaffold.

The Evolution of a Blockbuster Class: The Fluoroquinolones

The true therapeutic potential of the quinolin-4-ol core was unlocked with the advent of the fluoroquinolones. The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically enhanced the antibacterial potency and broadened the spectrum of activity. This led to the development of successive generations of fluoroquinolones, each with improved pharmacological properties.

Table 1: Generations of Quinolone Antibiotics

| Generation | Key Characteristics | Representative Drugs | Primary Spectrum of Activity |

| First | Narrow spectrum, low serum concentrations | Nalidixic acid, Cinoxacin | Gram-negative bacteria (primarily for UTIs) |

| Second | Expanded Gram-negative activity, some Gram-positive and atypical coverage | Ciprofloxacin, Norfloxacin, Ofloxacin | Broad-spectrum, including Pseudomonas aeruginosa |

| Third | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae | Levofloxacin, Gatifloxacin | Broad-spectrum with improved Gram-positive coverage |

| Fourth | Broad-spectrum with anaerobic coverage | Moxifloxacin, Trovafloxacin | Broad-spectrum, including anaerobes |

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

Caption: Mechanism of action of quinolone antibiotics.

Foundational Syntheses: Building the Quinolin-4-ol Core

The construction of the quinolin-4-ol scaffold has been achieved through several classical named reactions, with the Gould-Jacobs and Conrad-Limpach syntheses being the most prominent.

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines.[9] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline.

Caption: Workflow of the Gould-Jacobs reaction.

-

Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess diethyl ethoxymethylenemalonate serves as both a reagent and a solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and maintain this temperature for a specified time (typically 5-30 minutes, optimization may be required).

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

-

Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to confirm its identity and purity.

The Conrad-Limpach Synthesis

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[10] The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization.

Caption: Workflow of the Conrad-Limpach synthesis.

-

Formation of the Intermediate: In a suitable reaction vessel, combine the aniline (1.0 eq) and the β-ketoester (1.0 eq). The reaction can be carried out neat or in a minimal amount of a suitable solvent (e.g., ethanol). The mixture is typically stirred at room temperature or with gentle heating until the formation of the Schiff base is complete (monitored by TLC).

-

Cyclization: The crude Schiff base intermediate is then added to a high-boiling inert solvent, such as mineral oil or diphenyl ether. The mixture is heated to approximately 250 °C and maintained at this temperature for the required duration (typically 30-60 minutes).

-

Isolation and Purification: Upon cooling, the 4-hydroxyquinoline product often precipitates from the reaction mixture. The solid can be collected by filtration and purified by recrystallization from an appropriate solvent.

Beyond Antibacterials: The Expanding Therapeutic Landscape

While the legacy of quinolin-4-ol derivatives is firmly rooted in antibacterial chemotherapy, their therapeutic potential extends far beyond this initial application. The quinolin-4-one scaffold has emerged as a versatile platform for the development of agents targeting a range of diseases.

Anticancer Activity

Numerous quinolin-4-one derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and protein kinases.[11][12] Some fluoroquinolones, such as ciprofloxacin, have even been shown to induce apoptosis in cancer cell lines.[3]

Table 2: Anticancer Activity of Selected Quinolin-4-ol Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) |

| Ciprofloxacin | Lung cancer cells | Varies | Induction of apoptosis |

| Lomefloxacin | Melanoma (COLO829) | High | Cytotoxic activity |

| Compound 12e (Quinoline-chalcone derivative) | Gastric (MGC-803) | 1.38 | G2/M phase arrest, induction of apoptosis |

| Compound 12e (Quinoline-chalcone derivative) | Colon (HCT-116) | 5.34 | G2/M phase arrest, induction of apoptosis |

| Compound 12e (Quinoline-chalcone derivative) | Breast (MCF-7) | 5.21 | G2/M phase arrest, induction of apoptosis |

| Compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine) | Various human tumor cell lines | < 1.0 | Activation of p53 transcriptional activity |

Antiviral and Other Activities

The quinolin-4-ol scaffold has also been explored for its antiviral properties.[13] For instance, elvitegravir, a quinolin-4-one derivative, is an FDA-approved drug for the treatment of HIV infection, acting as an integrase inhibitor.[3] Furthermore, other derivatives have shown promise against a range of viruses, including dengue virus and respiratory syncytial virus.[13][14] Beyond this, quinolin-4-one derivatives have been developed as treatments for cystic fibrosis (ivacaftor) and as antiallergic agents (nedocromil).[3]

Table 3: Diverse Biological Activities of Quinolin-4-ol Derivatives

| Compound | Therapeutic Area | Mechanism of Action |

| Elvitegravir | Antiviral (HIV) | HIV integrase inhibitor |

| Ivacaftor | Cystic Fibrosis | Potentiator of the CFTR protein |

| Nedocromil | Antiallergic (Asthma) | Mast cell stabilizer |

| Amodiaquine | Antiviral (Dengue) | Inhibition of viral replication |

| RG7109 | Antiviral (Hepatitis C) | NS5B polymerase inhibitor |

Conclusion and Future Perspectives

The journey of quinolin-4-ol derivatives from an accidental discovery to a cornerstone of modern medicine is a testament to the power of scientific inquiry and chemical innovation. The development of fluoroquinolone antibiotics revolutionized the treatment of bacterial infections, and the versatility of the quinolin-4-one scaffold continues to inspire the design of novel therapeutics for a multitude of diseases. As our understanding of disease biology deepens, the "privileged" quinolin-4-ol core is poised to remain a fertile ground for the discovery of next-generation medicines, offering hope for the treatment of cancer, viral infections, and other challenging medical conditions.

References

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). BenchChem.

- Quinolone antibiotics. (n.d.). PMC.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.

- Quinolone Antibiotics: Resistance and Therapy. (2023). PMC.

- The history of quinolones. (n.d.).

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). NIH.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

- Conrad-Limpach Synthesis. (n.d.). SynArchive.

- Review on recent development of quinoline for anticancer activities. (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

- [Quantitative structure-activity relationship of quinoline deriv

- Quinoline‐based compounds 1–4 designed for activity examin

- Conrad–Limpach synthesis. (n.d.). Wikipedia.

- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ

- Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (n.d.).

- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.

- Conrad-Limpach reaction. (n.d.).

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).

- Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). PubMed.

- Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.).

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).

- benign and proficient procedure for preparation of quinoline deriv

- Laying Out Pathways With Rgraphviz. (n.d.). The R Journal.

- A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives. (2022).

- Effects of subinhibitory quinolone concentrations on functionality, microbial community composition, and abundance of antibiotic resistant bacteria and qnrS in activ

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.

- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023).

- Insights into antibiotic resistance promoted by quinolone exposure. (2024). Antimicrobial Agents and Chemotherapy.

- Quantitative structure-activity relationship analysis of 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors by multiple linear regression. (n.d.). PubMed.

- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed.

- 4-Hydroxyquinoline | Antibacterial. (n.d.). TargetMol.

- How To Use Graphviz for SEM Models and P

- Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.).

- Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (n.d.). PMC.

- A Quick Introduction to Graphviz. (2017).

- Graphviz Examples and Tutorial. (n.d.). Sketchviz.

- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ

- Viewing a reaction p

- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). PMC.

- rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv.

Sources

- 1. jptcp.com [jptcp.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethoxy Substituent: A Quantum Leap in Quinoline-Based Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Strategic functionalization of this privileged structure is key to enhancing therapeutic efficacy and overcoming challenges such as metabolic instability and drug resistance. The introduction of fluorine-containing substituents has emerged as a powerful strategy, with the trifluoromethoxy (-OCF3) group, in particular, offering a unique constellation of electronic and physicochemical properties. This technical guide provides an in-depth exploration of the theoretical properties of trifluoromethoxy-substituted quinolines, offering a rationale for their growing prominence in drug discovery. We will delve into the quantum chemical underpinnings of the -OCF3 group's influence on the quinoline core, detailing its effects on electron distribution, molecular reactivity, and intermolecular interactions. This guide will further provide field-proven computational protocols for the theoretical investigation of these molecules, empowering researchers to rationally design the next generation of quinoline-based therapeutics.

The Strategic Advantage of the Trifluoromethoxy Group in Quinoline Scaffolds

The incorporation of a trifluoromethoxy (-OCF3) group into a quinoline scaffold is a deliberate design choice aimed at augmenting the molecule's drug-like properties.[2] This substituent is more than a mere bioisostere for other groups; it imparts a unique electronic signature that profoundly influences the molecule's behavior in a biological system.

Unraveling the Electronic Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is a strong electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms.[2] This inductive effect (-I) significantly modulates the electron density of the quinoline ring system. Unlike the related trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 group introduces a resonance effect (+R) that can donate electron density to the aromatic ring. However, the potent inductive withdrawal by the three fluorine atoms largely counteracts this resonance effect, resulting in a net electron-withdrawing character that is distinct from that of the -CF3 group. This nuanced electronic influence is critical in fine-tuning a molecule's interaction with its biological target.

Physicochemical Property Modulation

Beyond its electronic effects, the trifluoromethoxy group favorably impacts several key physicochemical parameters:

-

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[2] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.

-

Metabolic Stability: The trifluoromethoxy group is significantly more resistant to metabolic degradation compared to a methoxy group. The strong carbon-fluorine bonds and the steric hindrance provided by the fluorine atoms protect the ether linkage from enzymatic cleavage by cytochrome P450 enzymes.[2]

-

Binding Affinity: The unique electronic and steric properties of the -OCF3 group can lead to enhanced binding affinity for a target protein. The electron-withdrawing nature of the group can alter the charge distribution of the quinoline ring, potentially leading to more favorable electrostatic interactions with the protein's active site.

Theoretical Investigation of Trifluoromethoxy-Substituted Quinolines: A Computational Approach

Computational chemistry provides an indispensable toolkit for dissecting the theoretical properties of trifluoromethoxy-substituted quinolines, offering insights that guide synthetic efforts and biological evaluation. Density Functional Theory (DFT) and molecular docking are two of the most powerful and widely used techniques in this domain.

Density Functional Theory (DFT) Calculations: Unveiling Intrinsic Molecular Properties

DFT calculations allow for the elucidation of a molecule's electronic structure and other quantum chemical properties with a high degree of accuracy.[3]

The first step in any DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. This provides precise information on bond lengths, bond angles, and dihedral angles. For a trifluoromethoxy-substituted quinoline, DFT can reveal how the substituent influences the planarity of the quinoline ring and the orientation of the -OCF3 group.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule.[4] For a trifluoromethoxy-substituted quinoline, the MEP will show regions of negative potential (electron-rich) and positive potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other molecules, including its biological target. The strongly electronegative fluorine atoms of the -OCF3 group create a region of positive potential on the carbon atom of the group and a region of negative potential around themselves.[1]

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule. The electron-withdrawing nature of the -OCF3 group is expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted quinoline.

Table 1: Calculated Electronic Properties of Substituted Quinolines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Quinoline | -6.25 | -0.98 | 5.27 | 2.23 |

| 6-Trifluoromethylquinoline | -6.78 | -1.54 | 5.24 | 4.12 |

| 6-Trifluoromethoxyquinoline | -6.65 | -1.39 | 5.26 | 3.58 |

Note: These are representative values obtained from DFT calculations and can vary depending on the level of theory and basis set used.

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[5] This method is instrumental in understanding how trifluoromethoxy-substituted quinolines interact with their biological targets at a molecular level.

The docking process involves preparing the 3D structures of both the ligand (the quinoline derivative) and the protein target, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. The results of a docking study can provide valuable insights into the specific amino acid residues involved in the binding interaction and can help to explain the structure-activity relationship (SAR) of a series of compounds.[6]

Experimental Protocols: A Practical Guide

Step-by-Step Protocol for DFT Calculations using Gaussian

This protocol provides a general workflow for performing a geometry optimization and frequency calculation for a trifluoromethoxy-substituted quinoline using the Gaussian software package.[7][8]

-

Molecule Building: Construct the 3D structure of the desired trifluoromethoxy-substituted quinoline isomer using a molecular builder such as GaussView.

-

Input File Generation:

-

Open the Gaussian Calculation Setup window.

-

Under the "Job Type" tab, select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation.

-

Under the "Method" tab, select "DFT" and choose a functional, such as the widely used B3LYP. Select a suitable basis set, for example, 6-31G(d).

-

Specify the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).

-

Save the input file (e.g., 6-OCF3-quinoline.com).

-

-

Running the Calculation: Submit the input file to Gaussian.

-

Analysis of Results:

-

Open the output log file (e.g., 6-OCF3-quinoline.log) or the formatted checkpoint file (.fchk) in GaussView.

-

Verify that the optimization has converged by searching for "Optimization completed."

-

Confirm that there are no imaginary frequencies, which indicates that the optimized geometry is a true minimum on the potential energy surface.

-

Visualize the optimized geometry, molecular orbitals (HOMO, LUMO), and the molecular electrostatic potential map.

-

Extract quantitative data such as bond lengths, bond angles, orbital energies, and dipole moment from the output file.

-

Generalized Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the general steps for docking a trifluoromethoxy-substituted quinoline into a protein target using AutoDock Vina.[9]

-

Ligand Preparation:

-

Generate the 3D structure of the trifluoromethoxy-substituted quinoline.

-

Perform energy minimization using a force field like MMFF94.

-

Save the ligand in PDBQT format, which includes atomic charges and atom types.

-

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign atomic charges.

-

Save the prepared protein in PDBQT format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid should be chosen to cover the entire binding pocket.

-

-

Docking Simulation:

-

Run AutoDock Vina, providing the prepared ligand and protein files, and the grid box parameters as input.

-

-

Analysis of Results:

-

Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the top-ranked binding pose in a molecular visualization program (e.g., PyMOL, Chimera) to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

-

Visualizing Theoretical Concepts

Molecular Electrostatic Potential Map

Caption: A simplified representation of the molecular electrostatic potential of a trifluoromethoxy-substituted quinoline, highlighting the electron-rich (δ-) region around the nitrogen and the electron-poor (δ+) region associated with the trifluoromethyl group.

DFT Calculation Workflow

Caption: A streamlined workflow for performing DFT calculations on trifluoromethoxy-substituted quinolines.

Molecular Docking Workflow

Caption: A generalized workflow for conducting molecular docking studies of trifluoromethoxy-substituted quinolines.

Conclusion and Future Perspectives

The trifluoromethoxy group offers a compelling strategic advantage in the design of novel quinoline-based therapeutics. Its unique electronic and physicochemical properties, including strong electron-withdrawing character, high lipophilicity, and enhanced metabolic stability, make it a valuable tool for medicinal chemists. The theoretical properties of trifluoromethoxy-substituted quinolines can be effectively interrogated using computational methods such as DFT and molecular docking, providing crucial insights that can accelerate the drug discovery process. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the rational application of theoretical principles will be paramount in unlocking the full therapeutic potential of this promising class of compounds. Future research should focus on systematic comparative studies of different trifluoromethoxy-quinoline isomers to build comprehensive structure-activity relationship models, further refining our ability to predict and design potent and selective drug candidates.

References

-

de Oliveira, R. B., et al. (2024). Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. Journal of the Brazilian Chemical Society, 35(2), 1-14. [Link]

-

El-Sayed, M. A., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(19), 6529. [Link]

-

Gundla, R., & V, R. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Asian Journal of Pharmaceutical and Clinical Research, 1-6. [Link]

-

Khan, I., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Medicinal Chemistry, 13(13), 1145-1158. [Link]

-

Panda, P. (2021). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. ResearchGate. [Link]

-

da Silva, G. M., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

Sim, J. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485. [Link]

-